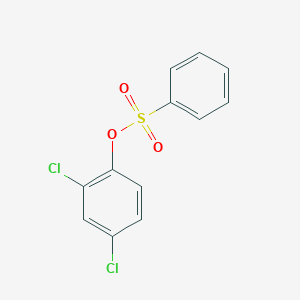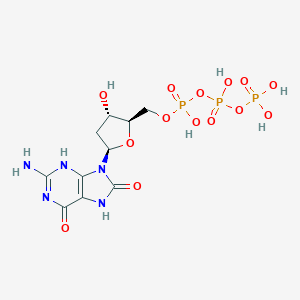
8-Oxo-dgtp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxo-dGTP is a modified nucleotide that is involved in DNA synthesis and repair. This molecule is an oxidized form of deoxyguanosine triphosphate (dGTP) and contains an 8-oxo group at the 8th position of the purine ring. 8-Oxo-dGTP has been extensively studied due to its potential role in mutagenesis, carcinogenesis, and aging.
Aplicaciones Científicas De Investigación
Role in Preventing DNA Mutations
8-Oxo-dGTP plays a critical role in preventing mutations in DNA. It's an oxidized form of dGTP that can be mistakenly incorporated into DNA, potentially causing transversion mutations. Human cells contain enzymes that convert 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its misincorporation into DNA and preserving genetic information integrity (Sakumi et al., 1993).
Inhibition by Cadmium and Impact on Cancer
Cadmium, a toxic metal, can inhibit the activity of 8-oxo-dGTPase enzymes in cells, leading to increased risks of cancer. A study showed that cadmium exposure in Chinese hamster ovary cells suppressed 8-oxo-dGTPase activity, leading to higher chances of mutagenesis, which is a key factor in carcinogenesis (Bialkowski & Kasprzak, 1998).
Genomic Structure and Chromosomal Location
Research has identified the genomic structure and chromosomal location of the human mutT homologue gene MTH1, which encodes 8-oxo-dGTPase. This enzyme plays a crucial role in preventing A:T to C:G transversion mutations caused by the misincorporation of 8-oxo-dGTP into DNA (Furuichi et al., 1994).
Oxidative Stress and DNA Repair
8-Oxo-dGTP is a potent mutagenic substrate for DNA synthesis, especially under oxidative stress. Enzymes like MutT, MutM, and MutY function cooperatively to control the spontaneous mutagenesis in cells by managing 8-oxo-dGTP levels and correcting mispairs in DNA (Tajiri, Maki, & Sekiguchi, 1995).
Interaction with DNA Polymerases
8-Oxo-dGTP's interaction with DNA polymerases is a critical aspect of understanding its role in mutagenesis and cancer therapeutics. Studies have shown how DNA polymerases discriminate between damaged and non-damaged nucleotides, which is crucial given the role of oxidized nucleotides in mutagenesis and cancer therapeutics (Freudenthal et al., 2014).
Development of Damaged Nucleoside Mimics for Inhibition of Repair Enzymes
Research into creating mimics of 8-oxo-dGTP aims to interact with enzymes like hMTH1, which is involved in the removal of oxidized nucleotides. This is significant in the context of cancer cells, where hMTH1 is essential for survival, making it a potential target for antitumor agents (Taniguchi, 2017).
Cell Type-specific Expression
The expression of 8-oxo-dGTPase varies between different cell types within an organ, which might explain cell type-specific responses to oxidative stress. This is particularly relevant in cells with low levels of this protective protein (Wani & D'Ambrosio, 1995).
Role in Carcinogenesis and Cancer Cell Survival
The levels of 8-oxoguanine, either in DNA or the nucleotide pool, play significant roles in carcinogenesis and the survival of cancer cells. Cells increase the expression of enzymes like MTH1 under high oxidative stress to eliminate 8-oxo-dGTP, suggesting potential therapeutic strategies against cancer (Nakabeppu, 2014).
Propiedades
Número CAS |
139307-94-1 |
|---|---|
Nombre del producto |
8-Oxo-dgtp |
Fórmula molecular |
C10H16N5O14P3 |
Peso molecular |
523.18 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(27-5)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1 |
Clave InChI |
BUZOGVVQWCXXDP-VPENINKCSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
8-oxodeoxyguanosine triphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



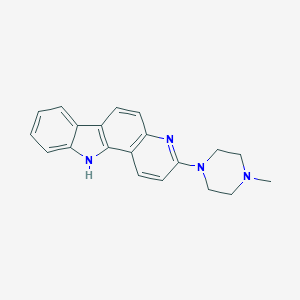
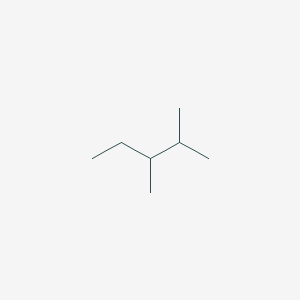

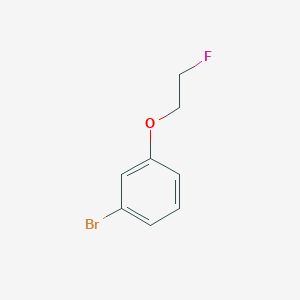
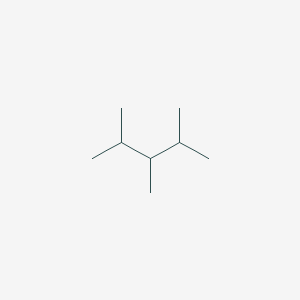
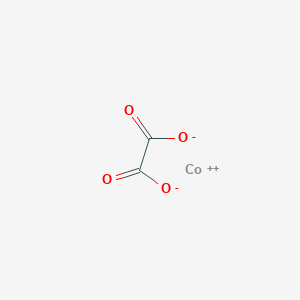

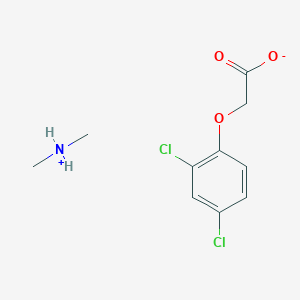

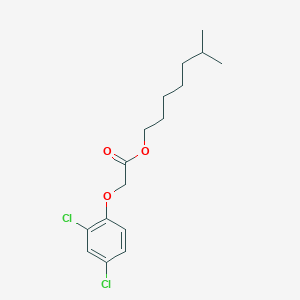
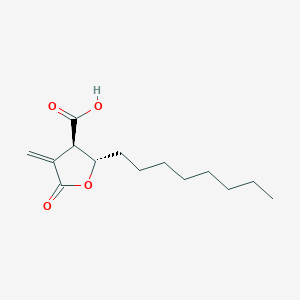
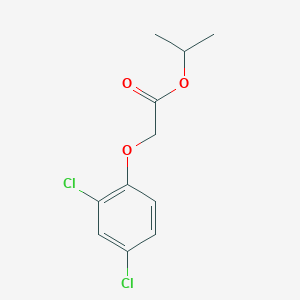
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)
